Methyl 5-acetyl-2-(benzyloxy)benzoate

Catalog No.
S786098
CAS No.
27475-09-8
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-acetyl-2-(benzyloxy)benzoate

CAS Number

27475-09-8

Product Name

Methyl 5-acetyl-2-(benzyloxy)benzoate

IUPAC Name

methyl 5-acetyl-2-phenylmethoxybenzoate

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

CCBVZNHYLQHOLD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8) is a highly functionalized aromatic building block characterized by an orthogonal triad of reactive sites: a methyl ester, an acetyl group, and a benzyloxy-protected phenol [1]. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of long-acting β2-adrenergic receptor agonists (LABAs), most notably Salmeterol[1]. Its precise structural configuration allows for highly selective downstream transformations, including the targeted alpha-bromination of the acetyl moiety without compromising the aromatic ring, followed by the eventual mild deprotection of the benzyloxy group. This compound is prioritized in pharmaceutical supply chains where high-purity precursor material is required to ensure reproducibility and minimize complex purification steps in late-stage active pharmaceutical ingredient (API) manufacturing.

Substituting Methyl 5-acetyl-2-(benzyloxy)benzoate with closely related analogs fundamentally disrupts the required synthetic sequence for LABA manufacturing. If the unprotected precursor, Methyl 5-acetyl-2-hydroxybenzoate, is utilized, the strongly electron-donating free hydroxyl group activates the aromatic ring toward electrophilic aromatic substitution, leading to intractable mixtures of ring-brominated byproducts rather than the required alpha-bromination of the acetyl group [1]. Conversely, substituting the benzyloxy group with a more common methoxy protecting group (Methyl 5-acetyl-2-methoxybenzoate) creates a critical bottleneck during late-stage deprotection. Methoxy cleavage requires harsh Lewis acidic conditions (e.g., BBr3) that actively degrade the sensitive β-amino alcohol core of the final API, whereas the benzyloxy group is cleanly and quantitatively removed via mild catalytic hydrogenolysis (Pd/C, H2) [2]. Finally, utilizing the free carboxylic acid variant instead of the methyl ester complicates the subsequent reduction steps, demanding aggressive hydride reagents that reduce overall process yield and selectivity[1].

Regioselective Alpha-Bromination Efficiency

The presence of the benzyloxy protecting group in Methyl 5-acetyl-2-(benzyloxy)benzoate tempers the electron density of the aromatic ring, allowing for highly regioselective alpha-bromination of the acetyl group. When reacted with N-bromosuccinimide (NBS) and an acid catalyst, this compound yields the critical intermediate Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate at 85% isolated yield with >99% HPLC purity[1]. In contrast, attempting this bromination on the unprotected phenol (Methyl 5-acetyl-2-hydroxybenzoate) results in competitive ring bromination, drastically reducing the yield of the target alpha-bromo compound and requiring extensive chromatographic purification.

Evidence DimensionAlpha-bromination yield and purity
Target Compound Data85% isolated yield, >99% HPLC purity (Methyl 5-acetyl-2-(benzyloxy)benzoate)
Comparator Or BaselineUnprotected phenol (Methyl 5-acetyl-2-hydroxybenzoate) yielding complex mixtures with significant ring-brominated impurities
Quantified DifferenceHigh regioselectivity and >99% purity vs. intractable byproduct formation
ConditionsNBS, acid catalyst (e.g., H2SO4), 50°C, followed by crystallization

Procuring the benzyloxy-protected precursor is mandatory to achieve the high regioselectivity and purity required for commercial-scale API intermediate manufacturing.

Late-Stage Deprotection Compatibility

A critical procurement differentiator for Methyl 5-acetyl-2-(benzyloxy)benzoate is its compatibility with mild late-stage deprotection. The benzyloxy group can be quantitatively cleaved via catalytic hydrogenolysis (H2, Pd/C) at ambient temperature and low pressure, preserving the sensitive β-amino alcohol structure of Salmeterol [1]. A methoxy-protected comparator (Methyl 5-acetyl-2-methoxybenzoate) requires strongly acidic conditions (e.g., BBr3 or HBr) for ether cleavage, which leads to substantial degradation of the final API and severe yield losses.

Evidence DimensionDeprotection conditions and API preservation
Target Compound DataQuantitative cleavage via mild H2, Pd/C (Benzyloxy)
Comparator Or BaselineRequires harsh Lewis acids like BBr3 (Methoxy comparator)
Quantified DifferenceNear-quantitative API preservation vs. extensive structural degradation
ConditionsLate-stage API deprotection step

The benzyloxy group ensures that the final deprotection step does not destroy the high-value API, making it the only viable protecting group strategy for this synthetic route.

Ester Reduction Efficiency

The choice of the methyl ester in Methyl 5-acetyl-2-(benzyloxy)benzoate, rather than the free carboxylic acid, optimizes the downstream reduction to the corresponding hydroxymethyl group. The methyl ester undergoes clean and rapid reduction using standard, highly soluble hydride reagents (such as sodium bis(2-methoxyethoxy)aluminum hydride or LiAlH4)[2]. The free acid comparator (5-acetyl-2-(benzyloxy)benzoic acid) requires a larger excess of reducing agent to overcome the formation of the unreactive carboxylate salt, leading to lower volumetric efficiency and increased raw material costs during scale-up [1].

Evidence DimensionReduction efficiency and reagent stoichiometry
Target Compound DataStandard stoichiometric reduction of methyl ester to alcohol
Comparator Or BaselineExcess reagent required due to carboxylate salt formation (Free acid comparator)
Quantified DifferenceHigher volumetric efficiency and lower hydride consumption
ConditionsHydride reduction (e.g., LiAlH4 or SDMA) in anhydrous solvent

Procuring the methyl ester variant streamlines the reduction process, reducing hazardous reagent consumption and improving process economics.

Salmeterol Active Pharmaceutical Ingredient (API) Manufacturing

This compound is the definitive starting material for the commercial synthesis of Salmeterol. Its specific functionalization allows for the high-yield (>85%) production of the critical alpha-bromo intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is subsequently coupled with a long-chain amine [1]. The benzyloxy group's compatibility with final-stage catalytic hydrogenolysis ensures maximum recovery of the active bronchodilator.

Synthesis of Chiral Epoxide Intermediates for LABAs

Beyond direct coupling, the brominated derivative of this compound is utilized in enantioselective reductions to form chiral alcohols (e.g., methyl 2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]benzoate). These chiral alcohols are direct precursors to epoxides used in the advanced, stereospecific synthesis of various β2-adrenergic agonists [1].

Pharmaceutical Reference Standards for Impurity Profiling

In analytical quality control, Methyl 5-acetyl-2-(benzyloxy)benzoate is procured to synthesize specific process-related impurities (such as Salmeterol Impurity 7). These fully characterized reference standards are mandated by ICH guidelines for the development and validation of HPLC/UPLC methods used in drug substance and drug product batch release testing [2].

XLogP3

2.9

Other CAS

27475-09-8

Wikipedia

Methyl 5-acetyl-2-(benzyloxy)benzoate

Dates

Last modified: 08-15-2023

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